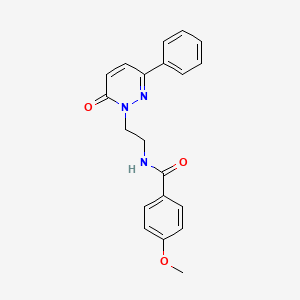
4-methoxy-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide is an organic compound that belongs to the class of pyridazinone derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
To synthesize 4-Methoxy-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide, a multi-step process is generally employed. The synthesis usually begins with the preparation of intermediate compounds, which are then subjected to further chemical reactions to produce the final compound. Key steps often involve:
Formation of the pyridazinone core: : This may involve cyclization reactions starting from appropriate precursors.
Substitution reactions: : Introduction of the methoxy and benzamide groups.
Purification: : Techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound might be scaled up using large reactors, with a focus on optimizing yields and minimizing costs. Key considerations would include reaction time, temperature control, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide can undergo various types of chemical reactions, such as:
Oxidation: : Where the compound can be converted into its oxidized derivatives using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: : Using reducing agents such as sodium borohydride to alter the oxidation state of the compound.
Substitution: : Both electrophilic and nucleophilic substitution reactions, where functional groups can be exchanged.
Common Reagents and Conditions
Oxidizing agents: : Hydrogen peroxide, potassium permanganate
Reducing agents: : Sodium borohydride, lithium aluminum hydride
Catalysts: : Various metal catalysts can be used to facilitate reactions
Major Products Formed
Depending on the reaction type, various derivatives of this compound can be produced. For instance:
Oxidation could yield higher oxidation state compounds.
Reduction might produce different hydroxyl or amine-containing derivatives.
Scientific Research Applications
4-Methoxy-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide is used in various areas of scientific research:
Chemistry: : As a reference compound for studying the chemical properties of pyridazinone derivatives.
Biology: : Investigated for its effects on biological pathways and potential therapeutic uses.
Medicine: : Research into its pharmacological activities, such as anti-inflammatory or anticancer properties.
Industry: : Possible applications in the development of new materials or as a precursor in the synthesis of other complex molecules.
Mechanism of Action
The mechanism by which 4-methoxy-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins within cells. The compound might influence signaling pathways, leading to changes in cell behavior, such as inhibition of cell proliferation or induction of apoptosis.
Comparison with Similar Compounds
When compared with other pyridazinone derivatives, 4-methoxy-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide stands out due to its unique substitution pattern, which can impact its biological activity and chemical reactivity. Similar compounds might include:
Pyridazinone: : Lacks the methoxy and benzamide substitutions.
Phenylpyridazinone: : Missing specific functional groups present in this compound.
Properties
IUPAC Name |
4-methoxy-N-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c1-26-17-9-7-16(8-10-17)20(25)21-13-14-23-19(24)12-11-18(22-23)15-5-3-2-4-6-15/h2-12H,13-14H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POPQVCOFSZBAJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Chloro-N-[2-(3-fluoropyridin-2-yl)ethyl]acetamide](/img/structure/B2872395.png)
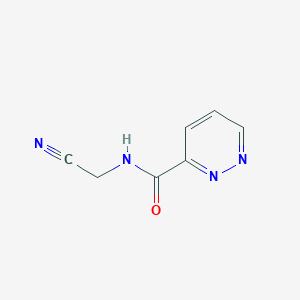
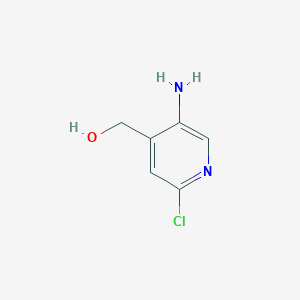
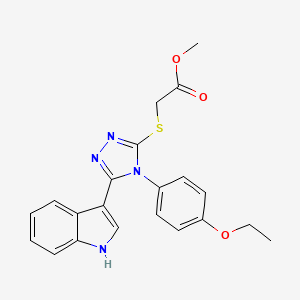
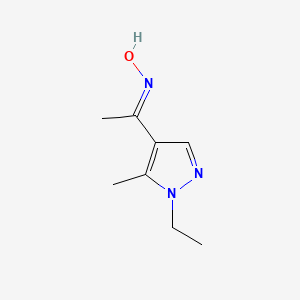

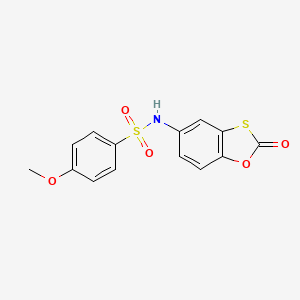
![3-(tert-butyl)-7,9-dimethyl-1-(3-phenylpropyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2872405.png)
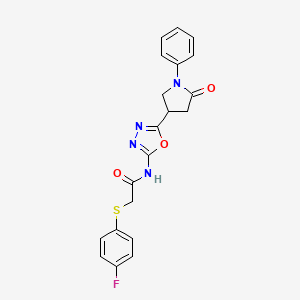
![(1S,6R)-2-Oxabicyclo[4.2.0]octan-7-amine;hydrochloride](/img/structure/B2872409.png)
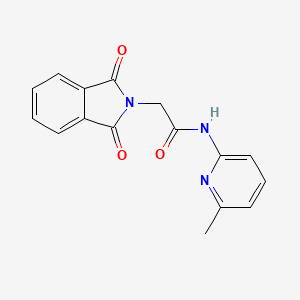
![1-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)propan-2-ol dihydrochloride](/img/structure/B2872413.png)
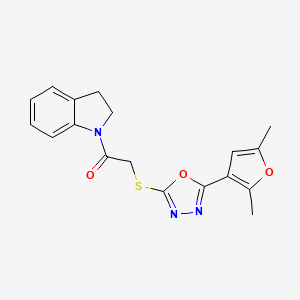
![2,2,2-Trifluoro-N-[[(2R,6R)-6-methylpiperidin-2-yl]methyl]acetamide](/img/structure/B2872415.png)
